N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15320590
InChI: InChI=1S/C22H20ClNO5S/c1-14-6-7-17-19(25)11-21(29-20(17)10-14)22(26)24(16-8-9-30(27,28)13-16)12-15-4-2-3-5-18(15)23/h2-7,10-11,16H,8-9,12-13H2,1H3
SMILES:
Molecular Formula: C22H20ClNO5S
Molecular Weight: 445.9 g/mol

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15320590

Molecular Formula: C22H20ClNO5S

Molecular Weight: 445.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C22H20ClNO5S
Molecular Weight 445.9 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C22H20ClNO5S/c1-14-6-7-17-19(25)11-21(29-20(17)10-14)22(26)24(16-8-9-30(27,28)13-16)12-15-4-2-3-5-18(15)23/h2-7,10-11,16H,8-9,12-13H2,1H3
Standard InChI Key LHTRADPOXOQFMN-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4

Introduction

Structural Elucidation and Molecular Features

Core Chromene Framework

The compound’s backbone consists of a 4H-chromene system, a bicyclic structure formed by fusing a benzene ring with a pyrone ring. The chromene core is substituted at the 2-position with a carboxamide group and at the 7-position with a methyl group. The 4-oxo functional group confers electrophilic reactivity, enabling participation in nucleophilic addition and substitution reactions .

Substituent Analysis

The carboxamide nitrogen is di-substituted with two distinct groups:

  • 2-Chlorobenzyl: A benzyl group with a chlorine atom at the ortho position, enhancing lipophilicity and steric bulk.

  • 1,1-Dioxidotetrahydrothiophen-3-yl: A saturated five-membered sulfone ring, which introduces polarity and potential hydrogen-bonding capabilities .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₂₂H₁₉Cl₂NO₅S
Molecular Weight480.36 g/mol
CAS Number873080-77-4
Key Functional GroupsChromene, Carboxamide, Sulfone

Synthetic Methodologies

Chromene Core Formation

The synthesis of chromene derivatives typically begins with the condensation of resorcinol derivatives with β-keto esters. For example, 7-methyl-4-oxo-4H-chromene-2-carboxylic acid can be synthesized via the Kostanecki-Robinson reaction, involving cyclization of 2-hydroxyacetophenone derivatives with diethyl oxalate under basic conditions .

Carboxamide Functionalization

The carboxamide group is introduced through coupling reactions. A plausible route involves:

  • Activation of the carboxylic acid: Conversion to an acyl chloride using thionyl chloride (SOCl₂).

  • Amidation: Reaction with a diamine precursor, such as a mixture of 2-chlorobenzylamine and 3-aminotetrahydrothiophene-1,1-dioxide, under Schotten-Baumann conditions .

Table 2: Hypothetical Synthesis Pathway

StepReactionReagents/Conditions
1Chromene formationResorcinol, β-keto ester, KOH
2Carboxylic acid activationSOCl₂, reflux
3AmidationDichloromethane, RT, 24h

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its polar sulfone group and nonpolar aromatic/chlorinated substituents:

  • Aqueous solubility: Limited due to the hydrophobic benzyl and chromene groups.

  • Organic solvents: Expected to dissolve in dimethyl sulfoxide (DMSO) or dichloromethane .

Stability Considerations

Biological Relevance and Hypothesized Applications

Carbonic Anhydrase Inhibition

Structurally analogous chromene carboxamides exhibit inhibitory activity against carbonic anhydrases (CAs), enzymes implicated in glaucoma and cancer . The sulfone group in this compound may coordinate with the zinc ion in CA active sites, though experimental validation is required.

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